molecular formula C16H24N6O B5376650 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide

3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide

Cat. No. B5376650
M. Wt: 316.40 g/mol
InChI Key: QWIUPKHYZIYWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide, also known as IPP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential for use in the field of drug discovery.

Mechanism of Action

The mechanism of action of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide is not fully understood, but it is believed to act by binding to specific targets and modulating their activity. It has been shown to inhibit the activity of several kinases, including AKT, which is involved in cell proliferation and survival. 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide has also been shown to modulate the activity of G protein-coupled receptors and ion channels, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide has been shown to have cardioprotective effects and to reduce inflammation in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide in lab experiments is its broad range of activity, which makes it a versatile tool for studying a variety of targets. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one of the limitations of using 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide is its lack of specificity, which can make it difficult to determine the exact targets that are being modulated.

Future Directions

There are several future directions for research on 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide. One area of interest is the development of more specific analogs of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide that can target specific kinases or receptors. Additionally, there is interest in studying the long-term effects of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide on physiological processes, as well as its potential for use in combination therapies. Finally, there is interest in exploring the potential of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide for use in clinical trials for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide involves a multi-step process that starts with the reaction of 5-isopropylpyrazolo[1,5-a]pyrimidine with 4-bromo-1-piperazine to produce 4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazine. This intermediate is then reacted with 3-bromopropionyl chloride to produce 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide.

Scientific Research Applications

3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide has been extensively studied for its potential use in the development of new drugs. It has been shown to have activity against a range of targets, including kinases, G protein-coupled receptors, and ion channels. This broad range of activity makes it a promising candidate for the development of drugs to treat a variety of diseases, including cancer, neurological disorders, and cardiovascular diseases.

properties

IUPAC Name

3-[4-(5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-12(2)13-11-16(22-15(19-13)3-5-18-22)21-9-7-20(8-10-21)6-4-14(17)23/h3,5,11-12H,4,6-10H2,1-2H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIUPKHYZIYWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)N3CCN(CC3)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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